GSK269962A hydrochloride

ROCK1 potency IC50

GSK269962A HCl is the definitive ROCK inhibitor for high-fidelity research. Its 1.6 nM ROCK1 potency enables complete signaling blockade at low nanomolar levels, avoiding the off-target artifacts of micromolar-range alternatives (Y-27632, Fasudil). Validated in vasorelaxation (IC50 35 nM), hypertension models, AML cell eradication, and anti-inflammatory assays. Oral bioavailability permits chronic dosing studies. Select GSK269962A HCl for reproducible, publication-grade results.

Molecular Formula C29H31ClN8O5
Molecular Weight 607.1 g/mol
Cat. No. B607800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK269962A hydrochloride
SynonymsGSK269962 HCl;  GSK269962 hydrochloride;  GSK269962;  GSK 269962;  GSK-269962;  GSK269962A;  GSK 269962A;  GSK-269962A;  GSK26996B; 
Molecular FormulaC29H31ClN8O5
Molecular Weight607.1 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl
InChIInChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H
InChIKeyUYKVMFKKKLLDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK269962A Hydrochloride: Key Properties for ROCK Inhibition Studies


GSK269962A hydrochloride is an aminofurazan-based, ATP-competitive inhibitor of the Rho-associated protein kinases ROCK1 and ROCK2 [1]. It demonstrates high potency in cell-free assays, with reported IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2, and functions as an orally bioavailable tool compound for probing ROCK-dependent pathways in cardiovascular and oncology research .

Why Substituting GSK269962A HCl with Generic ROCK Inhibitors Compromises Experimental Outcomes


Generic substitution among ROCK inhibitors is scientifically unsound due to substantial differences in isoform potency, off-target kinase profiles, and in vivo efficacy. GSK269962A hydrochloride exhibits a unique combination of high potency (low nanomolar IC50) and a favorable selectivity window against a broad panel of kinases, which cannot be replicated by earlier or less selective compounds [1]. Direct comparators such as Y-27632 and Fasudil require micromolar concentrations to achieve similar target engagement, drastically altering cellular pharmacology and potentially invalidating results . Furthermore, functional outcomes in disease-relevant models, such as vasorelaxation and tumor cell growth inhibition, differ significantly among ROCK inhibitors, making the specific selection of GSK269962A hydrochloride critical for reproducible, high-fidelity research .

GSK269962A HCl Differentiation: Quantitative Evidence vs. Key ROCK Inhibitors


GSK269962A HCl vs. Y-27632: Greater Than 100-Fold Improvement in ROCK1 Potency

In direct comparisons, GSK269962A HCl demonstrates a potency advantage of more than two orders of magnitude over the classical ROCK inhibitor Y-27632. GSK269962A inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [1], whereas Y-27632 has a reported IC50 of 140-220 nM for the same target . This translates to a quantified improvement in potency of at least 87-fold to over 130-fold.

ROCK1 potency IC50 kinase inhibitor Y-27632

GSK269962A HCl vs. Fasudil: Over 6,600-Fold Improvement in ROCK1 Potency

GSK269962A HCl is dramatically more potent than the clinically used ROCK inhibitor Fasudil (HA-1077). In comparative kinase inhibition studies, GSK269962A shows an IC50 of 0.0016 μM (1.6 nM) for ROCK1 [1]. In contrast, Fasudil demonstrates an IC50 of 10.7 μM for ROCK inhibition [1]. This represents a potency difference of approximately 6,688-fold in favor of GSK269962A.

Fasudil ROCK1 potency IC50 vasospasm

GSK269962A HCl vs. SB-772077-B: 3.5-Fold Higher Potency in Recombinant ROCK1 Assay

Within its own structural class of aminofurazan-based inhibitors, GSK269962A HCl is more potent than its close analog SB-772077-B. In a direct head-to-head study, GSK269962A demonstrated an IC50 of 1.6 nM against recombinant human ROCK1, while SB-772077-B exhibited an IC50 of 5.6 nM [1]. This provides GSK269962A with a 3.5-fold potency advantage. This enhanced target engagement translates to a slightly improved functional effect, as GSK269962A induced vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM, compared to 39 nM for SB-772077-B [1].

SB-772077-B ROCK1 potency vasorelaxation hypertension

GSK269962A HCl vs. KD025: Pan-ROCK Inhibition vs. ROCK2-Specific Targeting

The primary differentiation between GSK269962A HCl and the clinical-stage inhibitor KD025 (SLx-2119) lies in their isoform selectivity profiles. GSK269962A is a potent inhibitor of both ROCK1 (IC50 1.6 nM) and ROCK2 (IC50 4 nM), making it a pan-ROCK tool . In contrast, KD025 is a ROCK2-selective inhibitor with an IC50 of 105 nM for ROCK2 but only 24 μM for ROCK1, representing a >200-fold selectivity window [1]. Therefore, GSK269962A HCl is the compound of choice for investigating the combined roles of both ROCK1 and ROCK2, while KD025 is preferred for dissecting ROCK2-specific biology.

KD025 SLx-2119 isoform selectivity ROCK2 ROCK1

GSK269962A HCl Demonstrates Selective Growth Inhibition in AML vs. Solid Tumor Cells

GSK269962A HCl exhibits a distinct and quantifiable differential activity in cancer cell lines. A preclinical study demonstrated that GSK269962A selectively inhibited the growth and clonogenicity of acute myeloid leukemia (AML) cells compared to solid tumor cells [1]. This selectivity is a differentiating feature not universally observed among ROCK inhibitors. In functional in vivo experiments, GSK269962A treatment eliminated leukemia cells from the bone marrow, liver, and spleen in an AML mouse model, leading to a significant prolongation of mouse survival [1].

acute myeloid leukemia AML cancer selective cytotoxicity ROCK1

GSK269962A HCl Demonstrates a >30-Fold Selectivity Window Over Other Kinases

A critical differentiator for GSK269962A HCl is its well-characterized selectivity profile. It demonstrates at least a 30-fold selectivity window for ROCK over a broad panel of serine/threonine kinases tested [1]. For example, it exhibits weak inhibition of MSK1 (IC50 49 nM) and RSK1 (IC50 132 nM), which are off-target activities that are still significantly less potent than its on-target ROCK engagement . In contrast, many other ROCK inhibitors, particularly earlier-generation compounds like Y-27632, are known to inhibit other kinases at similar concentrations.

selectivity off-target kinase panel specificity

Optimal Application Scenarios for GSK269962A HCl in Preclinical ROCK Research


Cardiovascular and Smooth Muscle Research

GSK269962A HCl is ideally suited for investigating the role of ROCK signaling in vascular smooth muscle contraction and hypertension. Its potent vasorelaxation effect (IC50 35 nM in rat aorta [1]) and ability to produce a dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats make it a superior tool over less potent alternatives like Fasudil or Y-27632. This application leverages the compound's high potency, oral bioavailability, and well-characterized in vivo pharmacodynamics as demonstrated in Section 3.

Hematological Malignancy Studies (Acute Myeloid Leukemia)

The selective activity of GSK269962A HCl against AML cells, as opposed to solid tumor cells [2], positions it as a critical reagent for hematological oncology research. Its demonstrated ability to eliminate leukemia cells from bone marrow and prolong survival in an in vivo AML model [2] makes it the preferred ROCK inhibitor for probing the ROCK1/c-Raf/ERK signaling axis in AML pathogenesis and for testing combination strategies in this disease context.

General Cytoskeletal and Cell Motility Assays

For standard laboratory applications requiring potent and specific ROCK inhibition, such as studying actin stress fiber formation, cell migration, or promoting survival of dissociated stem cells, GSK269962A HCl is a superior choice. Its 1.6 nM IC50 for ROCK1 allows for complete pathway inhibition at low nanomolar concentrations, minimizing the off-target kinase interactions and non-specific cellular toxicity often associated with the high micromolar concentrations required for earlier-generation inhibitors like Y-27632 .

In Vivo Inflammation and Fibrosis Models

The potent anti-inflammatory activity of GSK269962A HCl, demonstrated by its inhibition of LPS-stimulated cytokine production (e.g., TNF-α, IL-6) , supports its use in preclinical models of inflammatory diseases and fibrosis. Its oral bioavailability facilitates chronic dosing studies, enabling researchers to assess the long-term effects of ROCK inhibition on disease progression, a feature that distinguishes it from non-orally bioavailable tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK269962A hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.